ADOS

Description

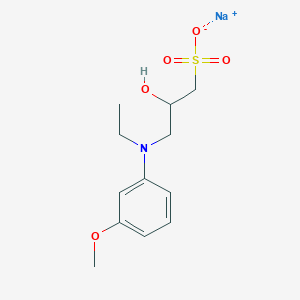

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5S.Na/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2;/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUDSKIRZCSXJA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC=C1)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NNaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Autism Diagnostic Observation Schedule (ADOS) for Researchers and Clinicians

An In-depth Examination of the Gold Standard in Autism Spectrum Disorder Assessment

Introduction

The Autism Diagnostic Observation Schedule (ADOS) is a standardized, semi-structured assessment of communication, social interaction, and play or imaginative use of materials for individuals suspected of having autism spectrum disorder (ASD).[1] Developed to provide a standardized tool for diagnosing ASD, the this compound is considered a "gold standard" instrument in the field.[1][2] This technical guide provides an in-depth overview of the history, development, and methodology of the this compound for researchers, scientists, and drug development professionals who may utilize this instrument in clinical trials and research settings.

History and Development

The this compound was originally developed in 1989 by Dr. Catherine Lord, Michael Rutter, Pamela C. DiLavore, and Susan Risi to address the need for a standardized assessment for ASD.[3] Prior to its creation, diagnoses were often based on inconsistent clinical observations and a variety of non-standardized tests.[1] The development of the this compound was a significant step towards providing a reliable and valid diagnostic tool.

Over the years, the this compound has undergone several revisions to refine its psychometric properties and expand its utility across different ages and language levels. These revisions have led to the development of different versions of the assessment.

Key Developmental Milestones:

-

Pre-Linguistic Autism Diagnostic Observation Schedule (PL-ADOS): Developed to assess younger children with limited language abilities, this version adapted the this compound format to be less reliant on verbal communication.[3]

-

This compound-G (Autism Diagnostic Observation Schedule - Generic): This version introduced a revised algorithm and improved standardization.[4]

-

This compound-2 (Autism Diagnostic Observation Schedule, Second Edition): The current version, the this compound-2, includes updated norms, improved algorithms, and a new Toddler Module, allowing for the assessment of children as young as 12 months.[4][5]

The companion instrument to the this compound is the Autism Diagnostic Interview-Revised (ADI-R), a structured interview conducted with the parents or caregivers to gather a detailed developmental history.[3] Together, the this compound and ADI-R are considered the gold standard for diagnosing autism.[3]

Experimental Protocol: The this compound-2 Modules

The this compound-2 consists of five modules, each designed for a specific age and language level. The administration of the this compound-2 is a semi-structured, standardized assessment of social interaction, communication, play, and imaginative use of materials.[4] The examiner presents a series of planned social occasions, or "presses," to elicit behaviors that are relevant to the diagnosis of ASD.[1] The assessment typically takes 40 to 60 minutes to administer.

A trained examiner selects the appropriate module based on the individual's expressive language level and chronological age.

| Module | Target Population | Description |

| Toddler Module | 12 to 30 months of age whose expressive language is not yet consistently phrase-based. | Focuses on play-based activities to observe social and communicative behaviors in very young children.[4] |

| Module 1 | 31 months and older who are not yet using phrase speech. | Utilizes play-based activities and simple tasks to assess social interaction and communication. |

| Module 2 | Children of any age who use phrase speech but are not verbally fluent. | Involves a combination of play-based and more structured tasks to elicit social and communicative behaviors. |

| Module 3 | Verbally fluent children and young adolescents. | Uses more conversational and interactive tasks, including describing pictures and telling a story from a book.[6] |

| Module 4 | Verbally fluent older adolescents and adults. | Focuses on conversational exchanges, including questions about daily life, friendships, and emotions.[6] |

The following diagram illustrates the workflow for selecting the appropriate this compound-2 module:

References

- 1. icpstherapy.com [icpstherapy.com]

- 2. What Is The Autism Diagnostic Observation Schedule (this compound)? | Discovery ABA [discoveryaba.com]

- 3. Autism Diagnostic Observation Schedule - Wikipedia [en.wikipedia.org]

- 4. autismparentingmagazine.com [autismparentingmagazine.com]

- 5. childrensresourcegroup.com [childrensresourcegroup.com]

- 6. m.youtube.com [m.youtube.com]

The Underpinnings of the Autism Diagnostic Observation Schedule (ADOS-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) stands as a cornerstone in the assessment of Autism Spectrum Disorder (ASD).[1][2][3] Considered a "gold standard" observational assessment, the this compound-2 is a semi-structured, standardized instrument designed to elicit behaviors relevant to the diagnosis of ASD across a wide range of ages, developmental levels, and language skills.[2][3][4] This technical guide provides an in-depth exploration of the core principles of the this compound-2, its psychometric properties, and the experimental protocols that underpin its validity and reliability.

Core Principles of the this compound-2 Assessment

The fundamental principle of the this compound-2 is to create a standardized social environment in which the examiner can observe and quantify behaviors directly related to the diagnostic criteria for ASD.[4] The assessment is not a test with right or wrong answers but rather a series of structured and unstructured social "presses" designed to reveal an individual's social communication skills, imaginative use of materials, and the presence of restricted or repetitive behaviors.[3]

The this compound-2 is comprised of five distinct modules, each tailored to the chronological age and expressive language level of the individual being assessed.[5] This modular design ensures that the assessment is developmentally appropriate and provides the most relevant social contexts for eliciting key behaviors.

The administration of the this compound-2 is a dynamic process. The examiner presents a series of planned activities and materials to create engaging social situations.[3] Throughout the assessment, the examiner meticulously observes and codes the individual's behaviors in real-time. These coded observations are then converted into quantitative scores using a standardized algorithm, which ultimately informs the diagnostic classification.

Data Presentation: Psychometric Properties of the this compound-2

The reliability and validity of the this compound-2 have been rigorously evaluated in numerous studies. The following tables summarize key quantitative data from seminal validation studies of the revised algorithms for Modules 1-3 (Gotham et al., 2007), the Toddler Module (Luyster et al., 2009), and the revised algorithm for Module 4 (Hus & Lord, 2014).

| Table 1: Sensitivity and Specificity of the this compound-2 Revised Algorithms | ||||

| Module | Diagnostic Group | N | Sensitivity | Specificity |

| Modules 1-3 (Gotham et al., 2007) | ||||

| Autism vs. Non-Spectrum | 1021 | 0.91 | 0.81 | |

| ASD vs. Non-Spectrum | 1302 | 0.89 | 0.64 | |

| Toddler Module (Luyster et al., 2009) | ||||

| ASD vs. Non-ASD | 182 | 0.91 | 0.86 | |

| Module 4 (Hus & Lord, 2014) | ||||

| ASD vs. Non-ASD | 258 | >0.80 | >0.80 |

| Table 2: Inter-Rater Reliability of the this compound-2 | |

| Domain | Intraclass Correlation Coefficient (ICC) |

| Modules 1-3 (Gotham et al., 2007) | |

| Social Affect | 0.96 |

| Restricted and Repetitive Behavior | 0.82 |

| Toddler Module (Luyster et al., 2009) | |

| Overall Total Score | 0.97 |

| Module 4 (Hus & Lord, 2014) | |

| Not explicitly reported in the primary validation paper. |

Experimental Protocols

The psychometric soundness of the this compound-2 is grounded in rigorous experimental validation. The methodologies employed in the key validation studies for the revised algorithms are detailed below.

Gotham et al. (2007): Revised Algorithms for Modules 1, 2, and 3

-

Participants: The study included a large sample of 1,630 individuals, aged 14 months to 16 years, who were diagnosed with either an Autism Spectrum Disorder or a non-spectrum disorder.[1] Participants were divided into more homogeneous groups based on their age and expressive language level.[1]

-

Methodology: The researchers reviewed the item and domain total distributions from the this compound administrations. To develop the revised algorithms, items that best differentiated between the ASD and non-spectrum groups were selected. A multi-factor item-response analysis was conducted to group these items into two new domains: Social Affect (SA) and Restricted, Repetitive Behaviors (RRB).[1] The scores from these two domains are combined to produce a single total score. Diagnostic cutoffs were then established for this total score to classify individuals as having "Autism," "Autism Spectrum," or "Non-Spectrum."[1]

-

Statistical Analysis: The predictive validity of the new algorithms was evaluated by examining their sensitivity and specificity in correctly classifying the participants. Inter-rater reliability was assessed using intraclass correlation coefficients.

Luyster et al. (2009): Validation of the Toddler Module

-

Participants: The validation study for the Toddler Module involved 182 children under the age of 30 months. This sample included children with a best-estimate clinical diagnosis of ASD, as well as children with non-spectrum developmental delays and typically developing children.[6][7]

-

Methodology: A modified version of the this compound, the this compound Toddler Module, was administered to all participants.[6][7] The researchers selected a final set of protocol and algorithm items based on their ability to discriminate between the diagnostic groups. A traditional algorithm with diagnostic cutoffs was developed, and a new "range of concern" approach was also proposed to better capture the nuances of diagnosing ASD in very young children.[6][7]

-

Statistical Analysis: Sensitivity and specificity were calculated to determine the diagnostic accuracy of the new algorithm.

Hus & Lord (2014): Revised Algorithm for Module 4

-

Participants: The study to revise the Module 4 algorithm included verbally fluent adolescents and adults.

-

Methodology: The researchers revised the existing algorithm for Module 4 and calibrated the raw overall and domain totals to create metrics of ASD symptom severity. This revision aimed to increase the comparability of scores across all this compound-2 modules.

-

Statistical Analysis: The sensitivity and specificity of the revised Module 4 algorithm were calculated and found to exceed 80%.

Mandatory Visualization

The following diagrams illustrate the logical flow and structure of the this compound-2 assessment process.

Caption: Workflow of the this compound-2 assessment from module selection to diagnostic classification.

Caption: Logical structure of the this compound-2 diagnostic algorithm.

References

- 1. The Autism Diagnostic Observation Schedule: revised algorithms for improved diagnostic validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. compasspsy.co.uk [compasspsy.co.uk]

- 3. beginningwitha.com [beginningwitha.com]

- 4. search.library.uq.edu.au [search.library.uq.edu.au]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. A Replication of the Autism Diagnostic Observation Schedule (this compound) Revised Algorithms - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of the Autism Diagnostic Observation Schedule (ADOS): A Technical Guide to the ADOS-2

The Autism Diagnostic Observation Schedule (ADOS) has become a cornerstone in the assessment and diagnosis of autism spectrum disorder (ASD). Its evolution from the original this compound to the current second edition, the this compound-2, reflects significant advancements in our understanding of ASD and a commitment to improving diagnostic accuracy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core changes, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying structural modifications.

From this compound to this compound-2: A Paradigm Shift in Conceptualization and Structure

The transition from the original this compound and its revision, the this compound-G, to the this compound-2 was not merely an update but a reconceptualization of the assessment to align with the then-forthcoming changes in the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5). This involved a shift from the triad of impairments (social interaction, communication, and restricted and repetitive behaviors) to a dyad of core deficits: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB).[1]

Key Motivations for the Revision

The development of the this compound-2 was driven by several key factors:

-

Alignment with DSM-5: The revised structure of the this compound-2, with its two primary domains of Social Affect and Restricted, Repetitive Behaviors, directly corresponds to the updated diagnostic criteria in the DSM-5.[1]

-

Improved Diagnostic Accuracy: A primary goal was to enhance the sensitivity and specificity of the instrument across different age and language levels.[2][3]

-

Enhanced Comparability Across Modules: The introduction of calibrated severity scores (CSS) allows for a more standardized comparison of symptom severity across the different modules and over time.

-

Introduction of the Toddler Module: Recognizing the critical need for earlier diagnosis, the this compound-2 introduced a new module specifically designed for toddlers aged 12 to 30 months.[2][3][4]

Quantitative Improvements: A Comparative Analysis

The revisions implemented in the this compound-2 have been rigorously evaluated to determine their impact on diagnostic accuracy. The following tables summarize the key quantitative improvements in sensitivity and specificity from the original this compound algorithms to the revised this compound-2 algorithms.

Table 1: Comparison of Sensitivity and Specificity for this compound and this compound-2 (Modules 1-3)

| Module | Algorithm | Sensitivity (Autism vs. Non-Spectrum) | Specificity (Autism vs. Non-Spectrum) |

| Module 1 | Original this compound | 0.90 | 0.82 |

| This compound-2 | 0.94 | 0.78 | |

| Module 2 | Original this compound | 0.91 | 0.88 |

| This compound-2 | 0.91 | 0.89 | |

| Module 3 | Original this compound | 0.90 | 0.91 |

| This compound-2 | 0.93 | 0.89 |

Note: Data synthesized from multiple validation studies. Actual values may vary slightly between studies.

Table 2: Sensitivity and Specificity of the Revised this compound-2 Module 4 Algorithm

| Diagnostic Comparison | Sensitivity | Specificity |

| ASD vs. Non-Spectrum | >0.80 | >0.80 |

Source: Hus, V., & Lord, C. (2014). The autism diagnostic observation schedule, module 4: revised algorithm and standardized severity scores. Journal of autism and developmental disorders, 44(8), 1996-2012.[4][5]

Methodological Framework: Experimental Protocols for Validation

The development and validation of the this compound-2 and its revised algorithms were based on robust experimental protocols involving large and diverse clinical samples.

Development of the Revised Algorithms for Modules 1-3 (Gotham et al., 2007)

-

Participants: The study included 1,630 assessments of children aged 14 months to 16 years. The sample comprised individuals with an Autism Spectrum Disorder (ASD) and those with non-spectrum disorders.

-

Procedure:

-

Participants were divided into homogeneous "cells" based on their language level and age.

-

Item and domain total distributions from the original this compound were reviewed for each cell.

-

Items that best differentiated between diagnostic groups (ASD vs. non-spectrum) were selected.

-

Multi-factor item-response analysis was used to arrange the selected items into two new domains: Social Affect (SA) and Restricted, Repetitive Behaviors (RRB).

-

A combined total score from the SA and RRB domains was created, and new cutoff thresholds were established to improve predictive value.[1]

-

Development of the Toddler Module (Luyster et al., 2009)

-

Participants: The study involved 360 evaluations of children under 30 months of age, including those with best-estimate diagnoses of ASD, non-spectrum developmental delay, and typical development.[3][4]

-

Procedure:

-

The original this compound was modified to be developmentally appropriate for toddlers.

-

A final set of protocol and algorithm items was selected based on their ability to discriminate between the diagnostic groups.[3]

-

A traditional "cutoff" approach was used to establish sensitivity and specificity, and a new "range of concern" approach was introduced to account for the developmental variability in this age group.[3][4]

-

Development of the Revised Module 4 Algorithm (Hus & Lord, 2014)

-

Participants: The study utilized a large sample of verbally fluent adolescents and adults.

-

Procedure:

-

The original Module 4 algorithm was revised to align with the two-domain structure (SA and RRB) of the other this compound-2 modules.

-

The raw overall and domain totals were calibrated to create standardized severity scores.

-

The sensitivity and specificity of the revised algorithm were evaluated, with both exceeding 80% in the overall sample.[4][5]

-

Visualizing the Evolution: From Triad to Dyad

The fundamental shift in the conceptualization of ASD from a triad of impairments to a dyad of core deficits is reflected in the algorithmic structure of the this compound-2. The following diagrams, generated using the DOT language, illustrate this evolution.

Caption: Conceptual shift from the three domains of the original this compound to the two domains of the this compound-2.

Caption: Algorithmic structure of the this compound-2, combining Social Affect and RRB domain scores.

Conclusion: A More Refined and Validated Diagnostic Tool

The evolution from the original this compound to the this compound-2 represents a significant advancement in the standardized assessment of Autism Spectrum Disorder. The alignment with the DSM-5, the introduction of the Toddler Module, and the development of revised algorithms with improved psychometric properties have solidified the this compound-2's position as a "gold standard" instrument in both clinical and research settings. The implementation of calibrated severity scores further enhances its utility for tracking symptom changes over time and comparing findings across different studies and populations. For researchers and drug development professionals, a thorough understanding of these technical advancements is crucial for the accurate and reliable assessment of ASD in their work.

References

- 1. Improved Diagnostic Validity of the this compound Revised Algorithms: A Replication Study in an Independent Sample [ouci.dntb.gov.ua]

- 2. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Autism Diagnostic Observation Schedule – Toddler Module: A new module of a standardized diagnostic measure for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Autism Diagnostic Observation Schedule-toddler module: a new module of a standardized diagnostic measure for autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Replication of the Autism Diagnostic Observation Schedule (this compound) Revised Algorithms - PMC [pmc.ncbi.nlm.nih.gov]

The Development of the Autism Diagnostic Observation Schedule (ADOS): An In-depth Technical Guide

The Autism Diagnostic Observation Schedule (ADOS) stands as a cornerstone in the assessment and diagnosis of autism spectrum disorder (ASD). Its development over the past three decades reflects a continuous effort to refine a standardized, observational tool that aids clinicians and researchers in making accurate diagnoses. This technical guide provides a comprehensive overview of the key publications that have shaped the this compound, from its initial conception to its current iteration, the this compound-2. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the instrument's evolution, psychometric properties, and underlying methodologies.

The Genesis of the this compound: The Original Framework

The initial version of the Autism Diagnostic Observation Schedule (this compound) was introduced in 1989 by Lord et al.[1]. It was developed to provide a standardized protocol for observing social and communicative behaviors associated with autism.[1] The instrument was designed as a series of structured and semi-structured "presses" for social interaction, allowing for the coding of specific target behaviors and general ratings of behavior quality.

Experimental Protocol of the Original this compound Validation

The validation of the first this compound involved a meticulous process of participant selection and assessment to establish its reliability and validity.

Participant Recruitment and Characteristics: The study included samples of autistic and non-autistic individuals. One group consisted of mildly mentally handicapped children (mean IQ = 59) between the ages of 6 and 18. This group was further compared to two additional samples of individuals with and without autism who had normal intelligence (mean IQ = 95), matched for sex and chronological age.[1]

Assessment Procedures: The protocol consisted of a series of planned social situations and interactions designed to elicit behaviors relevant to the diagnosis of autism. Examiners, trained to a high level of reliability, administered the schedule.

Statistical Analysis: Inter-rater reliability was assessed using weighted kappas, with all items exceeding a kappa of .55 for each of the five raters.[1] Test-retest reliability was also determined to be adequate.[1] The discriminant validity was established by comparing the scores of individuals with autism to those without, revealing clear diagnostic differences in social behavior, communication, and stereotyped behaviors.[1]

Broadening the Scope: The this compound-Generic (this compound-G)

In 2000, Lord and colleagues published a significant revision of the instrument, the Autism Diagnostic Observation Schedule-Generic (this compound-G).[2][3] This version aimed to be applicable to a wider range of individuals in terms of age and language ability, from toddlers to adults.[4] The this compound-G introduced a modular format, with four different modules selected based on the individual's expressive language level.[2][5]

Psychometric Properties of the this compound-G

The validation of the this compound-G demonstrated its robustness as a diagnostic tool.

| Psychometric Property | Finding |

| Inter-rater Reliability | Excellent for individual items and within domains.[2][3] |

| Test-retest Reliability | Substantial for individual items.[2][3] |

| Internal Consistency | Excellent.[2][3] |

| Sensitivity | High, ranging from 86% to 100% for differentiating autism and non-ASD.[6] |

| Specificity | Moderate to high, ranging from 68% to 100%.[6] |

The Current Gold Standard: The this compound-2

The second edition of the this compound (this compound-2) was published in 2012, further refining the instrument and incorporating a new Toddler Module.[7][8] The this compound-2 features updated algorithms for Modules 1-3 and a new comparison score to better quantify the severity of autism spectrum-related symptoms.[4]

This compound-2 Modules and Target Populations

The this compound-2 consists of five modules, each designed for a specific developmental and language level:

-

Toddler Module: For children between 12 and 30 months of age who do not consistently use phrase speech.[4][7]

-

Module 1: For children 31 months and older who do not consistently use phrase speech.[4]

-

Module 2: For children of any age who use phrase speech but are not verbally fluent.[4]

-

Module 3: For verbally fluent children and young adolescents.[4]

-

Module 4: For verbally fluent older adolescents and adults.[4]

Psychometric Properties of the this compound-2

Numerous studies have evaluated the psychometric properties of the this compound-2, confirming its high degree of reliability and validity.

| Psychometric Property | Module | Finding |

| Sensitivity | Overall | 93%[9] |

| Module 3 | 58% (in children with psychiatric conditions)[9] | |

| Module 4 | 56% (in children with psychiatric conditions)[9] | |

| Overall (meta-analysis) | Above 80%[9] | |

| Specificity | Overall | 58%[9] |

| Module 1 (No Words) | 29% (revised algorithm) | |

| Module 3 | 57% (in children with psychiatric conditions)[9], 34% (revised algorithm) | |

| Module 4 | 60% (in children with psychiatric conditions)[9] | |

| Overall (meta-analysis) | Above 80%[9] | |

| Inter-rater Reliability | Toddler Module & Modules 1-4 | High Intraclass Correlation Coefficients (ICCs) |

| Test-retest Reliability | Toddler Module & Modules 1-4 | Adequate to good ICCs |

Note: Sensitivity and specificity can vary depending on the population being assessed and the algorithms used.

Experimental Workflows and Diagnostic Algorithms

The development of the this compound has been guided by rigorous experimental workflows and the iterative refinement of its diagnostic algorithms.

This compound Validation Study Workflow

The following diagram illustrates a typical workflow for an this compound validation study.

This compound-2 Diagnostic Algorithm Logic

The this compound-2 diagnostic algorithm integrates scores from different behavioral domains to arrive at a classification. The following diagram provides a simplified representation of this logic.

Conclusion

The development of the this compound from its original form to the this compound-2 represents a significant advancement in the standardized assessment of autism spectrum disorder. Through a continuous process of research, refinement, and validation, the this compound has become an indispensable tool for clinicians and researchers worldwide. This technical guide has provided a detailed overview of the key publications, experimental protocols, and quantitative data that have underpinned the evolution of this gold-standard instrument. A thorough understanding of this developmental history is essential for the appropriate application and interpretation of the this compound in both clinical and research settings.

References

- 1. Autism diagnostic observation schedule: a standardized observation of communicative and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The autism diagnostic observation schedule-generic: a standard measure of social and communication deficits associated with the spectrum of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]

- 5. autismalert.org [autismalert.org]

- 6. Sensitivity and Specificity of the this compound-2 Algorithm in a Large German Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.chop.edu [research.chop.edu]

- 8. Service Disruption [eric.ed.gov]

- 9. cjslpa.ca [cjslpa.ca]

The ADOS-2: A Technical Guide to the Gold Standard in Autism Diagnosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1] Widely regarded as a "gold standard" observational assessment for ASD, the this compound-2 is a critical tool in the accurate diagnosis and evaluation of individuals suspected of having ASD, from toddlers to adults.[2][3] This technical guide provides a comprehensive overview of the this compound-2, including its modular structure, administration and scoring protocols, psychometric properties, and its role in the broader diagnostic pathway.

I. The this compound-2 Modules: A Framework for Standardized Observation

The this compound-2 is comprised of five distinct modules, each designed for a specific developmental and expressive language level.[4] The appropriate module is selected by the clinician based on the individual's age and the extent to which they use spontaneous, flexible phrase speech.[4] This modular design ensures that the assessment is developmentally appropriate and provides the optimal context for observing behaviors relevant to an ASD diagnosis.

| Module | Target Population |

| Toddler Module | Children between 12 and 30 months of age who do not consistently use phrase speech.[4] |

| Module 1 | Children 31 months and older who do not consistently use phrase speech.[4] |

| Module 2 | Children of any age who use phrase speech but are not verbally fluent.[4] |

| Module 3 | Verbally fluent children and young adolescents.[4] |

| Module 4 | Verbally fluent older adolescents and adults.[4] |

II. Experimental Protocols: Administration and Scoring

The administration of the this compound-2 is a standardized process that requires extensive training to ensure reliability.[5] Clinicians create a series of social "presses"—planned social occasions that are designed to elicit specific behaviors related to communication and social interaction.[1]

A. Administration Protocol

The administration of each this compound-2 module takes approximately 40 to 60 minutes.[4] The examiner presents a series of planned activities using a standardized set of materials.[4] Throughout the assessment, the clinician observes and records the individual's behaviors, paying close attention to the quality of their social overtures, communication, and any restricted or repetitive behaviors. For research purposes, establishing and maintaining reliability is crucial for consistency and comparability across studies.[5] To achieve research reliability, a trainee must reach 80% agreement in coding with an already reliable examiner across multiple administrations representing all modules.[5][6]

B. Scoring Algorithm

Immediately following the administration, the clinician codes the observed behaviors based on a standardized set of observational codes.[4] These codes are then converted into algorithm scores for two main domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB).[7] The total scores are then compared to predetermined cutoff scores to yield a classification of "Autism," "Autism Spectrum," or "Non-Spectrum" for Modules 1 through 4.[4] The Toddler Module provides "ranges of concern" rather than a formal classification.[8]

The development of the revised algorithms for the this compound-2 aimed to improve the sensitivity and specificity of the instrument.[5] This involved collapsing the original Social and Communication domains into a single Social Affect domain and adding items related to restricted and repetitive behaviors.[5]

III. Quantitative Data: Sensitivity and Specificity

The diagnostic accuracy of the this compound-2 is a critical consideration for its use in research and clinical practice. The following tables summarize the sensitivity and specificity of the different this compound-2 modules as reported in various studies. It is important to note that these values can vary depending on the population being studied and the specific algorithm used (original vs. revised).

Table 1: this compound-2 Toddler Module Diagnostic Accuracy

| Study | Sensitivity | Specificity |

| Guthrie et al. (as cited in ResearchGate) | ≥ 86% | ≥ 86% |

Table 2: this compound-2 Module 1 Diagnostic Accuracy

| Study | Sensitivity | Specificity |

| INSAR (2019) | - | - |

| Overall Accuracy | 90.9% | |

| Molloy et al. (as cited in CJSPLA) | - | 29% (No Words) |

Table 3: this compound-2 Module 2 Diagnostic Accuracy

| Study | Sensitivity | Specificity |

| INSAR (2019) | - | - |

| Overall Accuracy | 93.9% |

Table 4: this compound-2 Module 3 Diagnostic Accuracy

| Study | Sensitivity | Specificity |

| INSAR (2019) | - | - |

| Overall Accuracy | 62.5% | |

| Molloy et al. (as cited in CJSPLA) | 79% | 68% |

| Colombi et al. (2020) | 58% | 57% |

Table 5: this compound-2 Module 4 Diagnostic Accuracy

| Study | Sensitivity | Specificity |

| Hus & Lord (2014) | > 80% | > 80% |

| Colombi et al. (2020) | 56% | 60% |

| Bastiaansen et al. (2011) | 61% | 82% |

| de Bildt et al. (2016) (revised algorithm) | 61% | 50% |

| Maddox et al. (as cited in NIH) | - | 74% (WPS algorithm), 70% (revised algorithm) |

IV. Visualizing the Diagnostic Process

A. This compound-2 Module Selection Workflow

The selection of the appropriate this compound-2 module is a critical first step in the assessment process. The following diagram illustrates the decision-making workflow based on the individual's age and expressive language abilities.

Caption: this compound-2 Module Selection Workflow

B. Comprehensive Autism Diagnostic Pathway

The this compound-2 is a powerful tool, but it is just one component of a comprehensive diagnostic evaluation for ASD. The following diagram illustrates the broader pathway to an autism diagnosis, highlighting the integration of the this compound-2 with other sources of information.

Caption: Comprehensive Autism Diagnostic Pathway

V. Conclusion

The this compound-2 remains an indispensable tool in the field of autism research and clinical practice. Its standardized administration and scoring provide a reliable framework for observing and quantifying the core symptoms of ASD. However, as the quantitative data on sensitivity and specificity demonstrate, the this compound-2 is not infallible and should not be used as a standalone diagnostic instrument. A comprehensive assessment that integrates information from multiple sources, including a thorough developmental history and other relevant assessments, is essential for an accurate and nuanced diagnosis. For researchers and drug development professionals, a deep understanding of the this compound-2's strengths and limitations is crucial for its appropriate use in clinical trials and other research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A Replication of the Autism Diagnostic Observation Schedule (this compound) Revised Algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ados2training.co.uk [ados2training.co.uk]

- 5. The Autism Diagnostic Observation Schedule: revised algorithms for improved diagnostic validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beginningwitha.com [beginningwitha.com]

- 7. compasspsy.co.uk [compasspsy.co.uk]

- 8. Improved Diagnostic Validity of the this compound Revised Algorithms: A Replication Study in an Independent Sample - PMC [pmc.ncbi.nlm.nih.gov]

Conceptual Underpinnings of the Autism Diagnostic Observation Schedule (ADOS-2) Modules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a gold-standard semi-structured, standardized assessment for Autism Spectrum Disorder (ASD).[1][2][3] Its conceptual foundation lies in creating a series of structured and unstructured social "presses"—activities and questions designed to elicit behaviors relevant to the core domains of ASD: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB).[1][4][5] This guide provides an in-depth look at the conceptual basis of the this compound-2 modules, their psychometric properties, and the experimental rationale behind their design.

Core Principle: Developmental Appropriateness and Standardized Social Contexts

The this compound-2 is built on the principle of developmental appropriateness.[6] Recognizing that the manifestation of ASD symptoms varies with age and language ability, the this compound-2 is comprised of five distinct modules. The selection of a module is based on the individual's chronological age and expressive language level, ensuring that the social presses are relevant and engaging for the person being assessed.[1][2][3][7] The overarching goal is to provide a standardized social environment that allows for the observation of behaviors related to social communication, interaction, and play, as well as the presence of restricted interests and repetitive behaviors.[1][5][8]

The Five Modules: A Differentiated Approach

Each of the five modules of the this compound-2 is tailored to a specific developmental stage, from toddlers to verbally fluent adults.[1][3][7]

| Module | Target Population | Expressive Language Level |

| Toddler Module | 12 to 30 months | No speech to simple phrases |

| Module 1 | 31 months and older | No speech to simple phrases |

| Module 2 | Children of any age | Phrase speech but not verbally fluent |

| Module 3 | Verbally fluent children and young adolescents | Verbally fluent |

| Module 4 | Verbally fluent older adolescents and adults | Verbally fluent |

The activities within each module are designed to create naturalistic social situations that provide opportunities to observe key behaviors. For example, tasks in the earlier modules often involve play-based activities with developmentally appropriate toys to assess joint attention, imitation, and reciprocal social interaction. In contrast, modules for verbally fluent individuals include more conversation-based tasks to evaluate more subtle aspects of social communication, such as the ability to report on one's own and others' emotions and experiences.[1]

Psychometric Foundation: Reliability and Validity

The this compound-2 has demonstrated strong psychometric properties, including high inter-rater and test-retest reliability, as well as high validity in distinguishing individuals with ASD from those with other clinical conditions.[1] The development of the this compound-2 included rigorous item selection based on the ability to differentiate between diagnostic groups.[9]

A key innovation in the this compound-2 is the introduction of Calibrated Severity Scores (CSS) for Modules 1 through 4 and for the Toddler Module.[10][11][12] The CSS provides a standardized metric of the severity of ASD-related symptoms that is relatively independent of individual characteristics such as age, language level, and cognitive ability.[10][11][12][13] This allows for more accurate comparisons of symptom severity across different individuals and over time.[10][11] The CSS is available for the total score and for the separate domains of Social Affect and Restricted and Repetitive Behaviors.[10][14]

Summary of Psychometric Properties (Illustrative)

While a comprehensive table requires access to the full this compound-2 manual, the following illustrates the type of data available from validation studies.

| Module | Sample Size (Validation) | Sensitivity | Specificity | Inter-Rater Reliability (ICC) |

| Toddler Module | 182 | ≥ .86 | ≥ .86 | High |

| Module 1 | 847 (extended sample) | High | High | High |

| Module 2 | 329 (extended sample) | High | High | High |

| Module 3 | 398 (extended sample) | High | High | High |

| Module 4 | 393 | > .80 | > .80 | High |

Note: This table is a simplified representation. Specific values can vary across studies and validation samples. For precise data, refer to the official this compound-2 manual and peer-reviewed publications.[9][15][16][17]

Experimental Protocols of Validation Studies

The validation of the this compound-2 modules involved multi-site research with large and diverse clinical samples.[9] The general protocol for these studies included:

-

Participant Recruitment: Individuals were typically recruited from clinics specializing in developmental disorders. A "best estimate" clinical diagnosis, made by experienced clinicians based on all available information (including developmental history, parent interviews, and other standardized assessments), was used as the gold standard for comparison.

-

Administration of the this compound-2: Certified and reliable examiners administered the appropriate this compound-2 module. Administrations were often videotaped to allow for independent scoring and reliability checks.

-

Data Analysis: Statistical analyses were conducted to determine the ability of the this compound-2 algorithm items to differentiate between individuals with ASD and those with other diagnoses. This included analyses of sensitivity (the ability to correctly identify individuals with ASD) and specificity (the ability to correctly identify individuals without ASD). Exploratory and confirmatory factor analyses were used to establish the two-domain structure of Social Affect and Restricted and Repetitive Behaviors.[15]

Conceptual Framework and Signaling Pathways

The this compound-2 is not based on a single, explicit "signaling pathway" in the biological sense. Rather, its conceptual framework is rooted in a deep understanding of the developmental trajectory of social communication and the specific deficits observed in individuals with ASD. The tasks are designed to probe these underlying social-cognitive and communication abilities.

The following diagrams illustrate the logical flow of the this compound-2 assessment and the conceptual model of the domains it assesses.

Caption: Logical workflow of the this compound-2 assessment process.

Caption: Conceptual model of the core domains assessed by the this compound-2.

References

- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]

- 2. childrensresourcegroup.com [childrensresourcegroup.com]

- 3. annarbor.co.uk [annarbor.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. research.chop.edu [research.chop.edu]

- 6. youtube.com [youtube.com]

- 7. assessmentsireland.com [assessmentsireland.com]

- 8. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) [massgeneral.org]

- 9. researchgate.net [researchgate.net]

- 10. The Autism Diagnostic Observation Schedule, Toddler Module: Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ados2training.co.uk [ados2training.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. 2016 International Meeting for Autism Research: Standardized this compound-2 Toddler and Module 1 Severity Scores in a Clinical Sample [insar.confex.com]

- 14. Standardizing this compound Domain Scores: Separating Severity of Social Affect and Restricted and Repetitive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-2 Module 4: Psychometric Properties and Diagnostic Performance at an Autism-specialized Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Autism Diagnostic Observation Schedule, Module 4: Revised Algorithm and Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [scholarship.libraries.rutgers.edu]

The Autism Diagnostic Observation Schedule (ADOS-2): A Technical Guide for Researchers and Clinicians

An in-depth examination of the "gold standard" observational assessment for Autism Spectrum Disorder, detailing its modular structure, administration protocols, scoring algorithms, and psychometric properties.

The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1][2] Widely regarded as a "gold standard" in the field, the this compound-2 is utilized in both clinical and research settings to obtain a systematic observation of behaviors relevant to an ASD diagnosis.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound-2, its administration, scoring, and psychometric properties.

Instrument Overview

Developed by Dr. Catherine Lord and her colleagues, the this compound-2 is designed to be a component of a comprehensive diagnostic evaluation.[3] It is not a standalone diagnostic tool but provides crucial observational data to be integrated with developmental history and clinical judgment.[2] The assessment consists of a series of standardized activities, or "presses," that are designed to elicit social and communicative behaviors in a controlled and consistent manner.[3]

The this compound-2 is structured into five distinct modules, each tailored to the chronological age and expressive language level of the individual being assessed.[1] This modular design ensures that the assessment is developmentally appropriate and provides a valid measure of ASD symptoms across a wide range of individuals.

This compound-2 Modules

The selection of the appropriate this compound-2 module is a critical first step in the assessment process and is based on the individual's age and expressive language ability.[1]

| Module | Target Population |

| Toddler Module | Children between 12 and 30 months of age who do not consistently use phrase speech.[1] |

| Module 1 | Children 31 months and older who do not consistently use phrase speech.[1] |

| Module 2 | Children of any age who use phrase speech but are not verbally fluent.[1] |

| Module 3 | Verbally fluent children and young adolescents.[1] |

| Module 4 | Verbally fluent older adolescents and adults.[1] |

Experimental Protocols: Administration and Observation

Each this compound-2 module consists of a series of activities that are administered in a standardized order. The administration of each module typically takes 40 to 60 minutes.[2] The examiner creates a series of social "presses" by structuring the environment and activities to provide opportunities for the individual to demonstrate key social and communicative behaviors. While the specific activities vary between modules, they are all designed to assess the core diagnostic domains of ASD.

Toddler Module

The Toddler Module is designed for the youngest individuals being assessed for ASD and focuses on eliciting social responses through play-based activities. Due to the age of the participants, a parent or caregiver must be present in the room during the administration.[4] The activities are more structured than in other modules, with a greater emphasis on the child's responses to social initiations from the examiner.[5]

Key Activities:

-

Free Play

-

Blocking Toy Play

-

Response to Name

-

Bubble Play

-

Anticipation of a Routine with Objects

-

Anticipation of a Social Routine

-

Response to Joint Attention

-

Responsive Social Smile

-

Bathtime

-

Functional and Symbolic Imitation

-

Snack

Module 1

Module 1 is for children who are not yet using phrase speech consistently. As with the Toddler Module, a parent or caregiver is required to be present.

Key Activities:

-

Free Play

-

Response to Name

-

Response to Joint Attention

-

Bubble Play

-

Anticipation of a Routine with Objects

-

Responsive Social Smile

-

Birthday Party

-

Imitation

-

Snack

Module 2

Module 2 is for individuals of any age who use phrase speech but are not yet verbally fluent. A parent or caregiver's presence is also required for this module.

Key Activities:

-

Construction Task

-

Make-Believe Play

-

Joint Interactive Play

-

Demonstration Task

-

Description of a Picture

-

Telling a Story from a Book

-

Birthday Party

-

Snack

Module 3

Module 3 is designed for verbally fluent children and young adolescents. For this module, it is recommended that a parent or caregiver is not present in the room to allow for a more direct assessment of the individual's social communication skills with an unfamiliar adult.[4]

Key Activities:

-

Construction Task

-

Make-Believe Play

-

Joint Interactive Play

-

Demonstration Task

-

Description of a Picture

-

Telling a Story from a Book

-

Cartoons

-

Conversation and Reporting

-

Emotions

-

Social Difficulties and Annoyance

-

Break[1]

Module 4

Module 4 is for verbally fluent older adolescents and adults. As with Module 3, the assessment is conducted without a parent or caregiver present.[4] The tasks in Module 4 are more conversational and focus on topics relevant to adult life.

Key Activities:

-

Construction Task

-

Telling a Story from a Book

-

Description of a Picture

-

Conversation and Reporting

-

Current Work or School

-

Social Difficulties and Annoyance

-

Emotions

-

Demonstration Task

-

Cartoons

-

Break

-

Daily Living

-

Friendships and Relationships

-

Loneliness

-

Plans and Hopes

Scoring and Algorithm

Following the administration of the this compound-2, the examiner codes the individual's behaviors based on observations made during the session. Each coded behavior is assigned a score from 0 to 3, with higher scores indicating a greater degree of impairment.[2]

The coded behaviors are then converted into an algorithm score. The this compound-2 algorithm is divided into two main domains: Social Affect (SA) and Restricted and Repetitive Behaviors (RRB). The scores from these two domains are summed to create an overall total score. This overall total score is then compared to established cutoff scores to determine a classification of "Autism," "Autism Spectrum," or "Non-Spectrum."[1] For the Toddler Module, a "range of concern" is provided instead of a formal classification.

Psychometric Properties

The this compound-2 has demonstrated strong psychometric properties in numerous studies. However, it is important for researchers and clinicians to be aware of the variability in these properties across different modules and clinical populations.

Sensitivity and Specificity

Sensitivity refers to the ability of the test to correctly identify individuals with ASD, while specificity refers to its ability to correctly identify individuals without ASD.

| Study | Module(s) | Sensitivity | Specificity |

| de Bildt et al. (2016), as cited in Colombi et al. (2020) | Module 4 (vs. Schizophrenia) | 61% | 50% |

| Molloy et al. (2011) | Module 3 | 79% | 68% |

| Colombi et al. (2020) | Module 3 | 58% | 57% |

| Colombi et al. (2020) | Module 4 | 56% | 60% |

| University of Vermont Medical Center Study (2019) | Overall | 90.9% | 66.0% |

| University of Vermont Medical Center Study (2019) | Module 1 | - | - |

| University of Vermont Medical Center Study (2019) | Module 2 | - | - |

| University of Vermont Medical Center Study (2019) | Module 3 | - | - |

| University of Vermont Medical Center Study (2019) | Module 4 | - | - |

| Lebersfeld et al. (2021) Meta-analysis | Overall | >80% | >80% |

| Kamp-Becker et al. (2018) | Overall | - | - |

| Bastiaansen et al. (2011) | Module 4 (vs. Schizophrenia) | 61% | 82% |

| Maddox et al. (2017) | - | - | - |

Note: This table presents a selection of findings and is not exhaustive. The accuracy of the this compound-2 can be influenced by the clinical population being assessed.

Reliability

Inter-rater reliability refers to the consistency of scores when the assessment is scored by different examiners. Test-retest reliability refers to the consistency of scores when the assessment is administered to the same individual on two different occasions. The this compound-2 has generally demonstrated good to excellent inter-rater and test-retest reliability.

Logical Relationships and Workflows

The administration and scoring of the this compound-2 follows a clear and logical workflow designed to ensure standardization and accuracy.

This compound-2 Administration Workflow

Caption: Workflow for selecting and administering the appropriate this compound-2 module.

This compound-2 Scoring and Classification Pathway

Caption: Pathway from behavioral coding to diagnostic classification in the this compound-2.

Conclusion

The this compound-2 is an indispensable tool in the assessment of Autism Spectrum Disorder. Its standardized administration and scoring procedures provide a reliable and valid method for observing and quantifying ASD-related behaviors. For researchers and drug development professionals, a thorough understanding of the this compound-2's methodology and psychometric properties is essential for its appropriate use in clinical trials and research studies. While the this compound-2 is a powerful instrument, it is critical to remember that it is one component of a comprehensive diagnostic evaluation and should be interpreted in the context of a full developmental history and clinical expertise.

References

- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]

- 2. irp.cdn-website.com [irp.cdn-website.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. prezi.com [prezi.com]

- 5. What to Expect During an Autism Diagnostic Observation Schedule-Second Edition (this compound-2) Assessment - Blog [powerbackpediatrics.com]

Initial Validation Studies of the Autism Diagnostic Observation Schedule (ADOS): A Technical Guide

1.0 Introduction

The Autism Diagnostic Observation Schedule (ADOS) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors relevant to the diagnosis of Autism Spectrum Disorder (ASD).[1][2] Originally developed in 1989 by Lord, Rutter, and colleagues, the this compound was designed to provide a standardized context in which to observe and quantify behaviors that are central to the diagnosis of autism.[1] Over the years, it has been refined through subsequent versions, including the this compound-Generic (this compound-G) and the current this compound-2, and is widely considered a "gold-standard" instrument for both clinical diagnosis and research.[3][4][5]

This technical guide provides an in-depth overview of the core initial validation studies that established the psychometric properties of the original this compound and this compound-G. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the instrument's foundational evidence base. The document summarizes key quantitative data, outlines experimental protocols, and visualizes core concepts and workflows.

2.0 Conceptual Framework of the Early this compound

The fundamental principle of the this compound is the creation of a standardized social environment with a series of planned "presses" for social interaction and communication.[4][6] The examiner presents a series of structured and unstructured tasks and materials, providing opportunities for the individual to demonstrate social and communicative behaviors.[1][6] The individual's responses are carefully observed and coded by a trained examiner. This approach allows for the systematic collection of observational data on behaviors that are often difficult to assess through interviews or questionnaires alone.

The original this compound and the subsequent this compound-G were structured around key behavioral domains derived from the diagnostic criteria for autism. While the this compound-2 later combined the social and communication domains into a single "Social Affect" score, the initial versions analyzed these separately, alongside a domain for restricted and repetitive behaviors.[1][7]

3.0 Key Validation Studies: Experimental Protocols

The validation of the this compound relied on a rigorous methodology to establish its reliability and validity against a "best estimate" clinical diagnosis. This process involved multiple steps, from participant recruitment to detailed statistical analysis.

3.1 Participant Recruitment and Sample Characteristics Initial validation studies recruited participants from multiple clinical and research sites. Samples were carefully selected to include a wide range of ages and developmental levels. The primary groups included:

-

Autism Group: Individuals with a confirmed clinical diagnosis of autism.

-

Pervasive Developmental Disorder-Not Otherwise Specified (PDD-NOS) Group: Individuals with ASD features who did not meet the full criteria for autism.

-

Non-Spectrum Control Group: Individuals with other developmental or psychiatric conditions (e.g., developmental delays, language disorders, ADHD) but not ASD.[8]

-

Typically Developing Control Group: Individuals with no known developmental or psychiatric disorders.

3.2 Administration and Coding Protocol The this compound was administered by clinicians who had undergone extensive training to establish high levels of inter-rater reliability on the instrument.[2] The assessment typically lasted between 30 and 60 minutes.[1] Each administration was scored in real-time or from video recordings according to a detailed manual. Specific behaviors were rated on a 4-point scale (0 = no evidence of abnormality, 3 = marked abnormality).[9]

3.3 Diagnostic Confirmation (The "Gold Standard") The this compound was validated against a "best estimate" clinical diagnosis, which is considered the gold standard. This diagnosis was made by experienced clinicians, independent of the this compound results. The process integrated multiple sources of information, including:

-

A comprehensive developmental history, often gathered using the Autism Diagnostic Interview-Revised (ADI-R).

-

Direct clinical observation.

-

Parent and teacher reports.

-

Results from cognitive and language assessments.

3.4 Statistical Analysis The validation process involved several key statistical analyses:

-

Reliability: Inter-rater and test-retest reliability were typically assessed using Intraclass Correlation Coefficients (ICCs) or Kappa statistics.

-

Validity: Diagnostic validity was evaluated by comparing the this compound classifications (Autism, Autism Spectrum, Non-Spectrum) against the best estimate clinical diagnoses to calculate sensitivity and specificity.

4.0 Psychometric Properties

The initial validation studies for the this compound and this compound-G established their strong psychometric properties. The following tables summarize representative quantitative data from this foundational research.

4.1 Reliability Reliability measures the consistency of the assessment. Inter-rater reliability indicates that different examiners will score the same performance similarly, while test-retest reliability indicates that an individual's scores will be stable over a short period.[10]

| Reliability Type | Measure | This compound-G (Lord et al., 2000) | This compound Modules (General Findings) |

| Inter-Rater Reliability | Intraclass Correlation (ICC) | Communication Total: .92 | Consistently high, with ICCs often > .85 for algorithm totals.[11] |

| Social Total: .94 | |||

| Communication + Social Total: .94 | |||

| Test-Retest Reliability | Intraclass Correlation (ICC) | Not detailed in the 2000 paper | Strong for algorithm totals in subsequent studies.[10] |

| Internal Consistency | Cronbach's Alpha | Ranged from .74 to .91 for domains across modules[12] | Generally acceptable to high for algorithm domains.[11] |

4.2 Diagnostic Validity Diagnostic validity refers to the accuracy of the this compound in correctly classifying individuals. It is measured by sensitivity (the ability to correctly identify those with ASD) and specificity (the ability to correctly identify those without ASD).

The following table presents sensitivity and specificity data from early validation research for the this compound-G (Lord et al., 2000), differentiating between the narrower diagnosis of Autism and the broader Autism Spectrum.

| Module | Diagnostic Group | Comparison Group | Sensitivity | Specificity |

| Module 1 | Autism | Non-Spectrum | .90 | .82 |

| Autism Spectrum | Non-Spectrum | .90 | .64 | |

| Module 2 | Autism | Non-Spectrum | .94 | .80 |

| Autism Spectrum | Non-Spectrum | .94 | .68 | |

| Module 3 | Autism | Non-Spectrum | .96 | .97 |

| Autism Spectrum | Non-Spectrum | .96 | .85 | |

| Module 4 | Autism | Non-Spectrum | .86 | .93 |

| Autism Spectrum | Non-Spectrum | .80 | .93 |

Data summarized from Lord et al. (2000). Specificity values can be lower when the comparison group includes individuals with other complex psychiatric or developmental conditions.[8][13][14]

The initial validation studies of the Autism Diagnostic Observation Schedule (this compound) and its successor, the this compound-G, successfully established the instrument as a psychometrically sound tool for the assessment of ASD. The research demonstrated high inter-rater reliability, ensuring that observations could be coded consistently across different examiners. Furthermore, the studies confirmed the diagnostic validity of the this compound, showing strong sensitivity in identifying individuals with autism and autism spectrum disorders, and good to excellent specificity in differentiating them from individuals with other developmental or psychiatric conditions. These foundational studies paved the way for the this compound to become an indispensable instrument in ASD research and clinical practice, providing a common metric for characterizing the behavioral phenotype of autism across the world.

References

- 1. Autism Diagnostic Observation Schedule - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. The Autism Diagnostic Observation Schedule – Toddler Module: A new module of a standardized diagnostic measure for autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Adaptation and Validation of the this compound-2, Polish Version [frontiersin.org]

- 8. cjslpa.ca [cjslpa.ca]

- 9. researchgate.net [researchgate.net]

- 10. INSAR 2019 Annual Meeting: Examining Test-Retest Reliability of the Autism Diagnostic Observation Schedule (this compound) Calibrated Severity Score (CSS) [insar.confex.com]

- 11. The Adapted this compound: A new module set for the assessment of minimally verbal adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Autism Diagnostic Observation Schedule, Module 4: Revised Algorithm and Standardized Severity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Accuracy of the this compound-2 in Identifying Autism among Adults with Complex Psychiatric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: ADOS-2 Administration and Scoring Training

For Researchers, Scientists, and Drug Development Professionals

The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment of communication, social interaction, play, and restricted and repetitive behaviors associated with Autism Spectrum Disorder (ASD).[1][2] Considered a "gold standard" in observational assessment for ASD, the this compound-2 is used across a wide range of ages, developmental levels, and language abilities, from toddlers to adults.[3][4][5] Accurate administration and scoring of the this compound-2 are critical for both clinical diagnosis and for generating reliable data in research and clinical trials.[1][6] This document provides detailed application notes and protocols for this compound-2 administration and scoring training.

Data Presentation: this compound-2 Modules

The this compound-2 consists of five modules, each designed for a specific age and language level. The selection of the appropriate module is the first and a critical step in the administration process.[7][8] An individual is administered only one module during an assessment.[1]

| Module | Target Population | Expressive Language Level | Administration Time |

| Toddler Module | Children between 12 and 30 months of age. | Does not consistently use phrase speech. | 40-60 minutes |

| Module 1 | Children 31 months and older. | Does not consistently use phrase speech. | 40-60 minutes |

| Module 2 | Children of any age. | Uses phrase speech but is not verbally fluent. | 40-60 minutes |

| Module 3 | Verbally fluent children and young adolescents. | Verbally fluent. | 40-60 minutes |

| Module 4 | Verbally fluent older adolescents and adults. | Verbally fluent. | 40-60 minutes |

Experimental Protocols

Protocol 1: this compound-2 Administration

This protocol outlines the standardized procedure for administering the this compound-2.

1.0. Prerequisites and Qualifications: 1.1. The administrator should have a background in psychology, counseling, speech-language pathology, or a related field, with experience in individual test administration and with individuals with ASD.[2][9][10] 1.2. Formal training in this compound-2 administration is required.[1] This typically involves attending a two-day clinical workshop.[3][11][12] For research purposes, more intensive training to establish inter-rater reliability is necessary.[9][12][13]

2.0. Module Selection: 2.1. Determine the individual's chronological age and expressive language level. 2.2. Based on this information, select the appropriate this compound-2 module according to the table above.

3.0. Environment and Materials: 3.1. The assessment should be conducted in a quiet, well-lit room with minimal distractions.[14] 3.2. Use the standardized this compound-2 kit, which contains all necessary stimulus materials for each module.[1] Ensure all materials for the selected module are present and organized before beginning the assessment.

4.0. Administration Procedure: 4.1. Follow the specific instructions and prompts outlined in the this compound-2 manual for the chosen module.[15] 4.2. Administer the series of activities in the prescribed order. These activities are designed to create structured and unstructured social situations to observe relevant behaviors.[4] 4.3. During the administration, take detailed notes on the individual's communication, social interaction, play, and any restricted or repetitive behaviors observed. These notes are crucial for accurate scoring.[1]

Protocol 2: this compound-2 Scoring and Interpretation

This protocol details the process of scoring the this compound-2 and interpreting the results.

1.0. Immediate Post-Administration Coding: 1.1. Immediately following the administration, the clinician codes the observed behaviors using the Protocol Booklet for the specific module administered.[1] 1.2. The coding is based on the notes taken during the assessment and the clinician's observations.

2.0. Algorithm and Classification: 2.1. Transfer the codes to the Algorithm Form. 2.2. The algorithm provides a systematic way to convert the coded behaviors into quantitative scores. 2.3. For Modules 1-4, the algorithm scores are compared to cutoff scores to yield one of three classifications: Autism, Autism Spectrum, or Non-Spectrum.[1] 2.4. The Toddler Module provides "ranges of concern" rather than specific classifications.

3.0. Calibrated Severity Scores (CSS): 3.1. For Modules 1-3, a Comparison Score can be calculated to compare symptom severity across different modules and over time.[10] 3.2. Module 4 provides Calibrated Severity Scores to standardize the measure of symptom severity.[16]

4.0. Interpretation: 4.1. The this compound-2 results should be interpreted as part of a comprehensive diagnostic evaluation, which may include developmental history, parent/caregiver interviews (such as the Autism Diagnostic Interview-Revised, ADI-R), and clinical judgment.[4][5] The this compound-2 should not be used as the sole basis for a diagnosis.[4] 4.2. The scores provide a snapshot of the individual's current symptoms and can be used to inform diagnosis, treatment planning, and educational placement.[1]

Mandatory Visualization

Caption: this compound-2 Module Selection Workflow.

Caption: this compound-2 Training to Scoring Workflow.

References

- 1. (this compound®-2) Autism Diagnostic Observation Schedule, Second Edition [wpspublish.com]

- 2. This compound-2 Training Information and Qualification Requirements - Delaware Network for Excellence in Autism [delawareautismnetwork.org]

- 3. wpspublish.com [wpspublish.com]

- 4. research.chop.edu [research.chop.edu]

- 5. Your Comprehensive Guide to this compound-2 Autism Testing - PRISM Learning Center [prismlearningcenter.com]

- 6. This compound-2 Training | Pearson Clinical Assessment UK [pearsonclinical.co.uk]

- 7. How this compound-2 Works: A Step-by-Step Guide - Early Childhood Education Degrees [early-childhood-education-degrees.com]

- 8. blueabatherapy.com [blueabatherapy.com]

- 9. psychiatry.weill.cornell.edu [psychiatry.weill.cornell.edu]

- 10. autism.ucsf.edu [autism.ucsf.edu]

- 11. WPS Training and Workshops [wpspublish.com]

- 12. Autism Diagnostic Observation Schedule, Second Edition (this compound-2) | Weill Cornell Medicine Psychiatry [psychiatry.weill.cornell.edu]

- 13. This compound Trainings - Thompson Center for Autism & Neurodevelopment [thompsoncenter.missouri.edu]

- 14. Language and Cognitive Features in a Girl with Bosch–Boonstra–Schaaf Optic Atrophy Syndrome | MDPI [mdpi.com]

- 15. assessmentsireland.com [assessmentsireland.com]

- 16. youtube.com [youtube.com]

Application Notes and Protocols: Selecting the Appropriate ADOS-2 Module

Introduction

The Autism Diagnostic Observation Schedule, Second Edition (ADOS-2) is a semi-structured, standardized assessment considered a "gold standard" for the observational assessment of individuals suspected of having an autism spectrum disorder (ASD).[1][2][3] The instrument is composed of five distinct modules, each tailored to a specific chronological age and level of expressive language.[4][5] Selecting the correct module is a critical first step for a valid administration, as using an inappropriate module can lead to invalid scores.[6] These notes provide a detailed protocol and data summary to guide researchers, scientists, and drug development professionals in the appropriate selection of an this compound-2 module. The administration of the this compound-2 should be conducted by a trained clinician as part of a comprehensive evaluation.[1][5]

Data Presentation: this compound-2 Module Selection Criteria

The selection of one of the five this compound-2 modules is based on the individual's chronological age and their expressive language ability.[4][7] The following table summarizes the specific criteria for each module.

| Module | Chronological Age | Expressive Language Level |

| Toddler Module | 12 to 30 months | Does not consistently use phrase speech.[4][7] |

| Module 1 | 31 months and older | Does not consistently use phrase speech.[4][7] |

| Module 2 | Any age | Uses phrase speech but is not verbally fluent.[4][7] |

| Module 3 | Children and young adolescents | Verbally fluent.[4][7] |

| Module 4 | Older adolescents and adults | Verbally fluent.[4][7] |

Experimental Protocol for Module Selection

This protocol outlines the systematic process for determining the appropriate this compound-2 module for an individual. The assessment typically requires 40 to 60 minutes to administer.[4][7]

Objective: To accurately select one of the five this compound-2 modules based on the examinee's age and expressive language skills to ensure a valid assessment of ASD-related behaviors.

Personnel: This protocol must be carried out by a clinician with specific training in this compound-2 administration and interpretation.[3][5]

Methodology:

Step 1: Determine Chronological Age 1.1. Obtain the individual's date of birth and the date of the planned assessment. 1.2. Calculate the individual's precise chronological age in months. 1.3. This initial age determination will narrow the potential module choices, particularly for toddlers and young children. For example, individuals between 12 and 30 months are candidates for the Toddler Module, while those 31 months and older are candidates for Module 1, provided they meet the language criteria.[4][8]

Step 2: Assess Expressive Language Level 2.1. The most critical step is to determine the individual's current level of expressive language. This is not a formal language assessment but a clinical judgment based on observation and language sampling. 2.2. Defining Language Levels:

- Pre-verbal or Single Words (No Phrase Speech): The individual does not consistently use non-echoed, three-word phrases that include a verb. They may be nonverbal or primarily use single words to communicate.[9] This level corresponds to the Toddler Module or Module 1 .

- Phrase Speech (Not Verbally Fluent): The individual consistently uses non-echoed phrases of three or more words and may use some simple sentences, but does not meet the criteria for verbal fluency.[4][10] This level corresponds to Module 2 .

- Verbally Fluent: The individual can produce a range of sentence structures, including complex sentences that connect ideas with logical connections (e.g., using terms like "because" or "if").[11] Their grammar may have some errors, but their language is flexible and suitable for conversation. This level corresponds to Module 3 or Module 4 .

Step 3: Apply Selection Criteria and Choose the Module 3.1. For individuals aged 12-30 months:

- If they do not consistently use phrase speech, select the Toddler Module .[4] 3.2. For individuals aged 31 months and older:

- If they do not consistently use phrase speech, select Module 1 .[4] 3.3. For individuals of any age with phrase speech but not verbal fluency:

- Select Module 2 .[4] 3.4. For verbally fluent individuals:

- If they are a child or young adolescent, select Module 3 .[4]

- If they are an older adolescent or adult, select Module 4 .[4] The distinction between Module 3 and 4 often relates to the appropriateness of tasks; Module 3 uses more toy-based activities, while Module 4 is more conversational.[11]

Visualization: Module Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct this compound-2 module.

Caption: Decision workflow for selecting the appropriate this compound-2 module.

References

- 1. childrensresourcegroup.com [childrensresourcegroup.com]

- 2. assessmentsireland.com [assessmentsireland.com]

- 3. psych.on.ca [psych.on.ca]